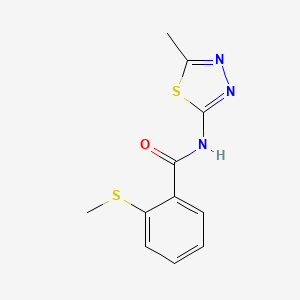
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(methylthio)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(methylthio)benzamide, also known as MMB, is a small molecule compound that has been studied for its potential therapeutic effects in various diseases. MMB has been found to have anti-inflammatory, anti-cancer, and anti-viral properties.
作用机制
The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(methylthio)benzamide is not fully understood, but it has been suggested that it acts by inhibiting the NF-κB pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune responses, inflammation, and cell survival. By inhibiting the NF-κB pathway, N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(methylthio)benzamide may reduce the production of pro-inflammatory cytokines and promote cell death in cancer cells.
Biochemical and Physiological Effects:
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(methylthio)benzamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(methylthio)benzamide has also been found to induce apoptosis in cancer cells by activating caspases. Additionally, N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(methylthio)benzamide has been shown to inhibit the replication of viruses such as HIV-1 and HCV.
实验室实验的优点和局限性
One advantage of using N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(methylthio)benzamide in lab experiments is that it has been found to be relatively non-toxic to cells. This makes it a promising candidate for further studies on its potential therapeutic effects. However, one limitation of using N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(methylthio)benzamide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types.
未来方向
There are several future directions for the study of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(methylthio)benzamide. One direction is to further investigate its potential therapeutic effects in various diseases such as cancer and viral infections. Another direction is to elucidate its mechanism of action in order to better understand its effects on different cell types. Additionally, the development of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(methylthio)benzamide analogs may lead to the discovery of more potent and selective compounds with therapeutic potential.
合成方法
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(methylthio)benzamide can be synthesized using a multistep process. The first step involves the synthesis of 2-(methylthio)benzoyl chloride, which is then reacted with 5-methyl-1,3,4-thiadiazol-2-amine to form N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(methylthio)benzamide. The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(methylthio)benzamide has been optimized to increase the yield and purity of the compound.
科学研究应用
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(methylthio)benzamide has been studied extensively for its potential therapeutic effects in various diseases. It has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(methylthio)benzamide has also been shown to have anti-cancer effects by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(methylthio)benzamide has been found to have anti-viral effects by inhibiting the replication of viruses.
属性
IUPAC Name |
2-methylsulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS2/c1-7-13-14-11(17-7)12-10(15)8-5-3-4-6-9(8)16-2/h3-6H,1-2H3,(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHSYPPVGLPEKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2,6-dimethylpyridin-3-yl)-N-[2-(tetrahydrofuran-3-yl)ethyl]pyrimidin-2-amine](/img/structure/B5375578.png)
![2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5375597.png)

![4-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]benzamide](/img/structure/B5375602.png)
![N~1~,N~1~-diethyl-N~4~-[4-(1-piperidinylsulfonyl)phenyl]-1,4-piperidinedicarboxamide](/img/structure/B5375609.png)
![N-allyl-N'-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5375617.png)
![3-({2-chloro-6-ethoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5375623.png)
![1-(2-furoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B5375631.png)
![1-ethyl-4-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperazine](/img/structure/B5375636.png)
![6-(2-bromo-5-ethoxyphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5375640.png)
![8-phenyl-6,10-dithiaspiro[4.5]decane 6,6,10,10-tetraoxide](/img/structure/B5375647.png)
![1-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)prolinamide](/img/structure/B5375648.png)
![1-(7-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B5375670.png)
![methyl 1-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5375675.png)